molecular formula C13H18N2O5 B2797669 (S)-Boc-2-Hydroxy-5-pyridylalanine CAS No. 1241681-87-7

(S)-Boc-2-Hydroxy-5-pyridylalanine

Cat. No.: B2797669
CAS No.: 1241681-87-7
M. Wt: 282.296
InChI Key: OGAQTPLFVQFAJL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Boc-2-Hydroxy-5-pyridylalanine is a synthetic amino acid derivative It is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a hydroxy-pyridine moiety attached to the alanine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Boc-2-Hydroxy-5-pyridylalanine typically involves the following steps:

    Protection of the amino group: The amino group of alanine is protected using a t-butyloxycarbonyl (Boc) group. This is usually achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the hydroxy-pyridine moiety: The hydroxy-pyridine group is introduced through a coupling reaction. This can be done by reacting the Boc-protected alanine with a suitable pyridine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).

Types of Reactions:

    Oxidation: The hydroxy group in the pyridine moiety can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-Boc-2-Hydroxy-5-pyridylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Boc-2-Hydroxy-5-pyridylalanine involves its interaction with specific molecular targets. The hydroxy-pyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The Boc group provides stability and protection during synthetic processes, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

    (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-phenyl)-alanine: Similar structure but with a phenyl group instead of a pyridine ring.

    (S)-N-alpha-t-Butyloxycarbonyl-3-(2-hydroxy-benzyl)-alanine: Contains a benzyl group instead of a pyridine ring.

Uniqueness: (S)-Boc-2-Hydroxy-5-pyridylalanine is unique due to the presence of the hydroxy-pyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its phenyl and benzyl analogs.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)6-8-4-5-10(16)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAQTPLFVQFAJL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC(=O)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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